molecular formula C7H9F3O2 B3029420 Poly(difluoromethylene), alpha-fluoro-omega-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)- CAS No. 65530-66-7

Poly(difluoromethylene), alpha-fluoro-omega-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-

Cat. No. B3029420
CAS RN: 65530-66-7
M. Wt: 182.14 g/mol
InChI Key: DCEGHEFYVNDALO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino PEOs is detailed in the first paper, where well-defined polymers were obtained through anionic polymerization using allyl alcoholate as an initiator. The molecular weights were controlled by the monomer/initiator ratio, and subsequent chemical modifications were performed to introduce different functional groups at the ends of the PEO chains . This method of controlled polymerization and post-polymerization modification could potentially be applied to the synthesis of poly(difluoromethylene) derivatives with specific end groups.

Molecular Structure Analysis

The molecular structure of polymers plays a crucial role in determining their properties and applications. The first paper provides insights into the structure of PEOs by using 1H and 13C NMR spectroscopy, which confirmed the successful addition of functional groups without side reactions . Although the specific molecular structure of poly(difluoromethylene), alpha-fluoro-omega-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)- is not discussed, the techniques and analytical methods described could be applicable for its structural analysis.

Chemical Reactions Analysis

The second paper discusses the living polymerization of alpha-olefins using a Ni(II) catalyst, which results in well-defined ethylene-propylene copolymers with controlled chain-walking . This process allows for the precise control of methylene sequences and the introduction of specific branching or end groups. Such controlled polymerization techniques are essential for the synthesis of complex polymers like poly(difluoromethylene) derivatives, where the placement of fluorine atoms and other substituents needs to be carefully managed.

Physical and Chemical Properties Analysis

The third paper explores the radical polymerization of PEO macromonomers in water, which proceeds rapidly due to the formation of micelles . The study highlights the influence of omega-alkyl groups and PEO chain lengths on polymerizability and micelle size, which are determined by laser light scattering measurements. These findings are relevant to the physical and chemical properties analysis of poly(difluoromethylene) derivatives, as the presence of different end groups and the polymer chain length can significantly affect their behavior in solution and their overall material properties.

Scientific Research Applications

Synthesis and Characterization

  • Poly(difluoromethylene) derivatives have been synthesized and characterized in various studies. For instance, Hong-Bo Ni, Ji-Cheng Yang, and Chengxue Zhao (2006) synthesized p-perfluoro[1-(2-fluorosulfonyl)ethoxy]ethylated poly(α-methyl styrene) and explored its properties through techniques like FT-IR and 19F NMR (Ni, Yang, & Zhao, 2006).

Biocompatible Polymers

  • N. M. L. Hansen, D. Haddleton, and S. Hvilsted (2007) discussed the preparation of biocompatible polymers like poly(methyl methacrylate) (PMMA) using a fluoroalkoxy-terminated oligoethylene glycol initiator, highlighting its impact on the surface characteristics and water contact angles of the polymers (Hansen, Haddleton, & Hvilsted, 2007).

Low Surface Energy Polymers

  • Byoung Gak Kim, Eun-Ho Sohn, Kilwon Cho, and Jong‐Chan Lee (2008) synthesized polymers like poly[oxy[[2-(perfluorooctyl)ethyl]thiomethyl]ethylene]s, focusing on their extremely low surface energy, a characteristic attributed to the ordered perfluorinated alkyl groups on the surface (Kim, Sohn, Cho, & Lee, 2008).

Fluorinated Polyether Films

  • Dennis W. Smith and D. A. Babb (1996) synthesized and characterized siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers, noting their potential for producing clear, flexible, and thermally stable elastomeric films (Smith & Babb, 1996).

Optical and Electronic Applications

  • Ronald M. Gurge, A. M. Sarker, P. M. Lahti, Bin Hu, and F. E. Karasz (1997) studied fluorine-containing polymers like poly(2-fluoro-1,4-phenylene vinylene) and their application in fabricating light-emitting diode (LED) devices, demonstrating shifts in electroluminescent emission (Gurge, Sarker, Lahti, Hu, & Karasz, 1997).

Solar Cell Applications

  • Xiong Yin, W. Tan, Wang Xiang, Yuan Lin, Jingbo Zhang, Xurui Xiao, Xue-ping Li, Xiaowen Zhou, and Shi-bi Fang (2010) synthesized chemically cross-linked solid state electrolytes, including Poly(vinylpyridine-co-ethylene glycol methyl ether methacrylate), for use in dye-sensitized solar cells, enhancing ionic conductivity and overall conversion efficiency (Yin et al., 2010).

Micellar Polymerization

  • Koichi Ito, Kazuo Tanaka, Hiroshige Tanaka, G. Imai, S. Kawaguchi, and S. Itsuno (1991) explored the radical polymerization of Poly(ethylene oxide) (PEO) macromonomers in water, which occur rapidly due to micelle formation, significantly affecting the polymerizability based on the PEO chain lengths and ω-alkyl groups (Ito et al., 1991).

properties

IUPAC Name

3,3,3-trifluoropropyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGHEFYVNDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65530-66-7
Details Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Record name Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65530-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70873889
Record name 3,3,3-Trifluoropropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-methyl-, 3,3,3-trifluoropropyl ester

CAS RN

65530-66-7, 146188-32-1
Record name Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoropropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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